molecular formula C10H15NO2 B2369761 1-(Furan-3-ylmethyl)piperidin-3-ol CAS No. 1557032-00-4

1-(Furan-3-ylmethyl)piperidin-3-ol

Cat. No.: B2369761
CAS No.: 1557032-00-4
M. Wt: 181.235
InChI Key: VNFBLGMIEDYUNG-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Antidepressant Activities : A novel series of compounds including derivatives of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which are related to 1-(Furan-3-ylmethyl)piperidin-3-ol, were synthesized and evaluated for antidepressant activities. The study found that specific compounds in this series demonstrated significant antidepressant and antianxiety activities in albino mice (J. Kumar et al., 2017).

Chemical Analysis and Quality Control

  • HPLC-DAD Method Development : Research on developing a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound related to this compound, was conducted. This method is based on high-performance liquid chromatography with diode-array detection, indicating the importance of analytical techniques in assessing the quality of related compounds (B. Varynskyi et al., 2017).

Medical Imaging and Neuroinflammation

  • PET Imaging of Microglia : Research on a PET radiotracer specific for CSF1R, a microglia-specific marker, utilized a compound structurally similar to this compound. This compound aids in imaging reactive microglia and neuroinflammation in vivo, suggesting its potential in studying neuropsychiatric disorders and neuroinflammation-related diseases (A. Horti et al., 2019).

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10-2-1-4-11(7-10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFBLGMIEDYUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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